3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde

CAS No.: 909186-28-3

Cat. No.: VC6479058

Molecular Formula: C8H3BrF4O

Molecular Weight: 271.009

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 909186-28-3 |

|---|---|

| Molecular Formula | C8H3BrF4O |

| Molecular Weight | 271.009 |

| IUPAC Name | 3-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde |

| Standard InChI | InChI=1S/C8H3BrF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H |

| Standard InChI Key | QOJSBNXPUWBXDT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C(F)(F)F)C=O)F)Br |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Structural Formula

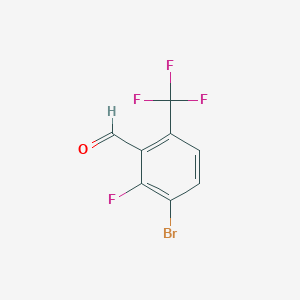

The systematic name 3-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde reflects the positions of substituents on the benzene ring:

-

Bromine at position 3

-

Fluorine at position 2

-

Trifluoromethyl (-CF₃) at position 6

-

Aldehyde (-CHO) at position 1

The molecular formula is C₈H₃BrF₄O, with a molecular weight of 271.01 g/mol. The SMILES notation is C1=CC(=C(C(=C1Br)F)C=O)C(F)(F)F, and the InChI key is RCOWGTKGKUWTDH-UHFFFAOYSA-N.

Electronic and Steric Effects

The electron-withdrawing nature of the -CF₃ and -F groups deactivates the aromatic ring, directing electrophilic substitutions to specific positions. The -Br atom provides a site for nucleophilic substitution or cross-coupling reactions. The aldehyde group is highly reactive, enabling transformations such as oxidations, reductions, and condensations.

Synthesis and Production

Laboratory-Scale Synthesis

A common route involves bromination of 2-fluoro-6-(trifluoromethyl)benzaldehyde using bromine (Br₂) or N-bromosuccinimide (NBS). For example:

-

Substrate Preparation: 2-Fluoro-6-(trifluoromethyl)benzaldehyde is synthesized via Friedel-Crafts trifluoromethylation of 2-fluorobenzaldehyde.

-

Bromination: The substrate is treated with Br₂ in dichloromethane at 0–5°C, catalyzed by FeBr₃, to introduce bromine at position 3.

Reaction Conditions:

-

Temperature: 0–5°C (to minimize side reactions)

-

Solvent: Dichloromethane or tetrahydrofuran (THF)

-

Catalyst: Lewis acids (e.g., FeBr₃)

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance yield (typically >75%) and purity (>95%). Automated systems control parameters such as temperature, pressure, and reagent stoichiometry, ensuring reproducibility.

Chemical Reactivity and Applications

Aldehyde Transformations

-

Oxidation: Converts to 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid using KMnO₄ in acidic conditions.

-

Reduction: Forms 3-bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol via NaBH₄ or LiAlH₄.

Substitution Reactions

-

Suzuki Coupling: The bromine atom participates in palladium-catalyzed cross-coupling with aryl boronic acids, enabling access to biaryl structures.

Pharmaceutical Applications

The compound is a precursor to kinase inhibitors and antimicrobial agents. For example:

-

Anticancer Agents: Derivatives inhibit tyrosine kinases by binding to ATP pockets, as demonstrated in studies of similar trifluoromethyl-substituted benzaldehydes.

-

Antifungal Activity: The -CF₃ group enhances membrane permeability, improving efficacy against fungal pathogens.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The trifluoromethyl group enhances lipophilicity, allowing penetration into hydrophobic enzyme active sites. In molecular dynamics simulations, derivatives of this compound exhibit strong binding to EGFR (Epidermal Growth Factor Receptor) through hydrogen bonding and van der Waals interactions.

Metabolic Stability

Fluorine and trifluoromethyl groups reduce metabolic degradation by cytochrome P450 enzymes, extending the half-life of drug candidates derived from this aldehyde.

Comparative Analysis with Structural Analogs

| Compound | Substituent Positions | Key Differences |

|---|---|---|

| 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | 2-Br, 6-F, 3-CF₃ | Higher electrophilicity at position 2 |

| 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde | 3-Br, 2-F, 5-CF₃ | Altered steric hindrance |

| 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | 6-Br, 2-F, 3-CF₃ | Distinct regioselectivity in reactions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume